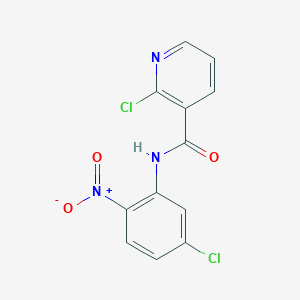
4-Ethynyl-2-methyl-benzoic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-methyl-benzoic acid tert-butyl ester is an organic compound with the molecular formula C14H16O2. It is a derivative of benzoic acid, featuring an ethynyl group at the 4-position and a methyl group at the 2-position, with a tert-butyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester typically involves the esterification of 4-Ethynyl-2-methyl-benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2-methyl-benzoic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 4-Ethynyl-2-methyl-benzoic acid or 4-Ethynyl-2-methyl-benzaldehyde.
Reduction: Formation of 4-Ethenyl-2-methyl-benzoic acid tert-butyl ester or 4-Ethyl-2-methyl-benzoic acid tert-butyl ester.
Substitution: Formation of 4-Bromo-2-methyl-benzoic acid tert-butyl ester or 4-Nitro-2-methyl-benzoic acid tert-butyl ester.
Applications De Recherche Scientifique
4-Ethynyl-2-methyl-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Ethynyl-2-methyl-benzoic acid tert-butyl ester can be compared with similar compounds such as:
4-Ethynylbenzoic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
4-Ethynylbenzyl alcohol: Contains an alcohol group instead of an ester.
4-Ethynylbenzonitrile: Features a nitrile group instead of an ester.
4-Ethynylbiphenyl: Contains a biphenyl moiety instead of a benzoic acid derivative.
The uniqueness of this compound lies in its combination of an ethynyl group with a tert-butyl ester, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
tert-butyl 4-ethynyl-2-methylbenzoate |
InChI |
InChI=1S/C14H16O2/c1-6-11-7-8-12(10(2)9-11)13(15)16-14(3,4)5/h1,7-9H,2-5H3 |
Clé InChI |
MKYZHCJWAAHTAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C#C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12066956.png)







![Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-](/img/structure/B12066992.png)
![4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12067008.png)




